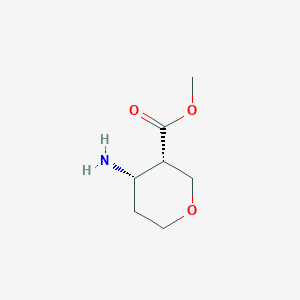

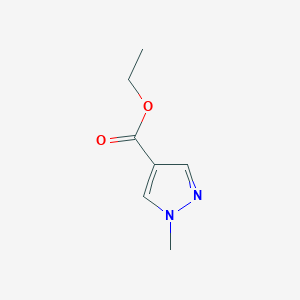

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate

Overview

Description

“(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate” is a chemical compound with CAS No. 785776-21-8. It is used for pharmaceutical testing and is offered by various suppliers .

Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, and other characteristics. For this compound, the molecular weight is 159.18 . Other specific physical and chemical properties are not provided in the search results .Scientific Research Applications

Microwave-Assisted Synthesis

A study demonstrated the microwave-assisted liquid-phase synthesis of methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate using functional ionic liquid as a soluble support. This method offers an efficient route to synthesize pyran derivatives with good yields and high purities, eliminating the need for chromatographic purification, which could be analogous to applications for “(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate” in streamlining synthesis processes (Fengping Yi, Yanqing Peng, & G. Song, 2005).

Synthesis and Experimental Studies

Another study proposed a facile methodology for synthesizing multifunctional 4H-pyran-3-carboxylate via a single-step multicomponent reaction. This methodology underscores the versatility and efficiency of synthesizing pyran derivatives, which could be relevant for synthesizing “this compound” for various scientific applications, emphasizing operational ease and eco-friendly aspects (C. U. Kumar et al., 2019).

Sonochemistry in Organic Synthesis

Research on the application of sonochemistry for the synthesis of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans under ambient conditions highlights the role of ultrasound irradiation in promoting efficient, green, and rapid synthesis of pyran derivatives. This approach demonstrates the potential for using innovative techniques like sonochemistry in the synthesis of “this compound” to achieve significant advantages such as energy efficiency and broad functional group tolerances (Biplob Borah et al., 2022).

Pyran Derivatives in Corrosion Inhibition

A study on pyran derivatives for acid corrosion inhibition demonstrates the potential application of pyran compounds in industrial processes. Pyran derivatives were found to significantly mitigate corrosion in mild steel, suggesting that similar derivatives like “this compound” could find applications in materials science and engineering to enhance the durability and lifespan of metals in corrosive environments (J. Saranya et al., 2020).

Mechanism of Action

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of a compound and how to handle it safely. For this compound, the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include measures to take if medical advice is needed, how to keep the compound out of reach of children, and instructions for handling and storage .

Properties

IUPAC Name |

methyl (3S,4S)-4-aminooxane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)5-4-11-3-2-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVOQXPMPPTFRW-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1COCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478195 | |

| Record name | Methyl (3S,4S)-4-aminooxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785776-21-8 | |

| Record name | Methyl (3S,4S)-4-aminooxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Rucl2[(S)-xylbinap][(S,S)-dpen]](/img/structure/B1589699.png)